
Diethyl 4-methoxy-2,5-dihydro-1h-pyrrole-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine. The reaction conditions often include the use of an acid catalyst and heating to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions are optimized to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while substitution reactions can introduce alkyl, aryl, or acyl groups into the pyrrole ring.
科学的研究の応用
Diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用機序
The mechanism of action of diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate can be compared with other pyrrole derivatives, such as:
- Diethyl 2,5-dimethylpyrrole-1,3-dicarboxylate
- Diethyl 2,4-dimethoxypyrrole-1,3-dicarboxylate
- Diethyl 2,5-dimethoxypyrrole-1,3-dicarboxylate
These compounds share similar structural features but differ in the nature and position of substituents on the pyrrole ring
特性
CAS番号 |
92100-11-3 |
|---|---|
分子式 |
C11H17NO5 |
分子量 |
243.26 g/mol |
IUPAC名 |
diethyl 4-methoxy-2,5-dihydropyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C11H17NO5/c1-4-16-10(13)8-6-12(7-9(8)15-3)11(14)17-5-2/h4-7H2,1-3H3 |
InChIキー |
IKRHVYSKPRJLOZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(CN(C1)C(=O)OCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


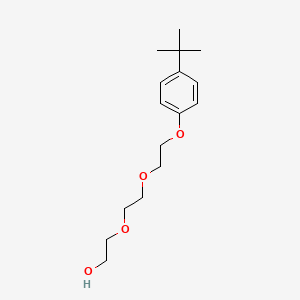

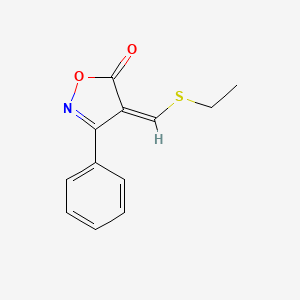
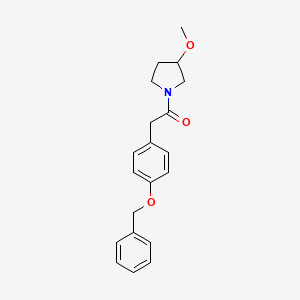
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
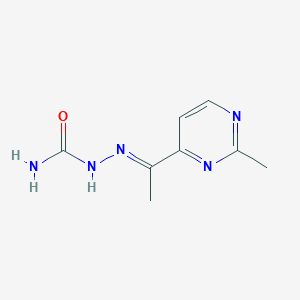
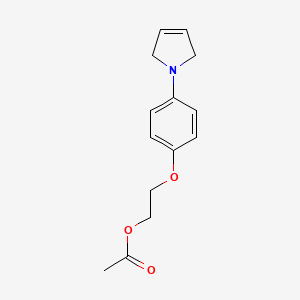
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
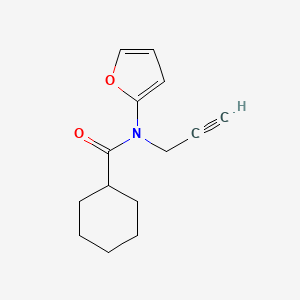
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)

![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)
![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
